2-ブロモ-2,2-ジフルオロ-1-フェニルエタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

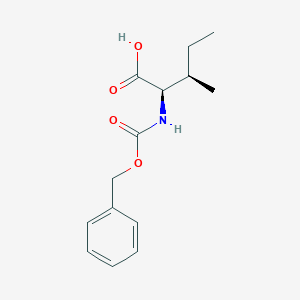

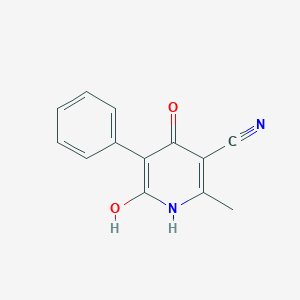

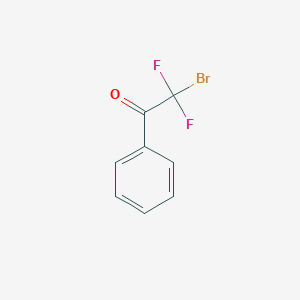

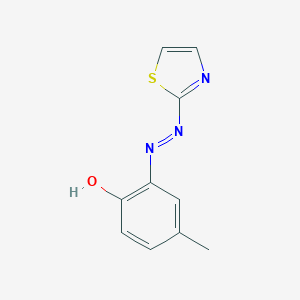

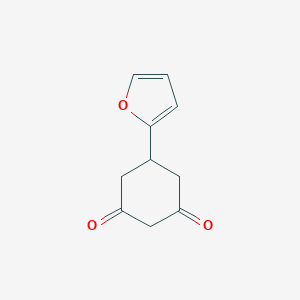

2-Bromo-2,2-difluoro-1-phenylethanone is a chemical compound that is part of the phenylethanone derivatives family. It is characterized by the presence of a bromine atom and two fluorine atoms attached to the second carbon of the ethanone group, with a phenyl group attached to the first carbon. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related brominated phenylethanone derivatives has been explored through various methods. For instance, a protocol for the regioselective formation of polysubstituted 1-naphthols involves the bromide-mediated intermolecular annulation of phenylethanone derivatives with alkynes, using a bromine catalyst under mild conditions . Another method for synthesizing dibromo-arylethanones includes the bromination of 1-arylethanones with an H2O2-HBr system, which replaces hydrogen atoms in the methyl group with bromine and can also brominate the aromatic ring .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2,2-difluoro-1-phenylethanone would consist of a ketone functional group (C=O) bonded to a phenyl group and a bromodifluoromethyl group (CBrF2). The presence of halogens such as bromine and fluorine can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Brominated phenylethanone derivatives can undergo various chemical reactions. For example, they can participate in annulation reactions with alkynes to form 1-naphthols . The presence of bromine and fluorine atoms in the molecule can also lead to unique reactivity patterns, such as the formation of radicals or carbenes upon decomposition or photoexcitation . These reactive intermediates can be involved in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-2,2-difluoro-1-phenylethanone would be influenced by its molecular structure. The presence of halogen atoms is likely to increase the density and boiling point of the compound compared to non-halogenated analogs. The electronegativity of the fluorine atoms could affect the acidity of the protons adjacent to the carbonyl group, while the bromine atom could be involved in electrophilic substitution reactions due to its leaving group ability.

Relevant Case Studies

While there are no direct case studies on 2-Bromo-2,2-difluoro-1-phenylethanone, related compounds have been studied for their potential applications and reactivity. For instance, the mutagenicity of a halogenated olefin, which is a presumed metabolite of the inhalation anesthetic halothane, has been investigated . Additionally, the synthesis of bromofluorene using bromination agents and the study of nucleophilic reactions at vinylic centers involving dibromo-difluoroethylene compounds provide insights into the reactivity of brominated and fluorinated compounds .

科学的研究の応用

芳香族アミドの調製

2-ブロモ-2,2-ジフルオロ-1-フェニルエタノンは、芳香族アミドの調製に使用できます。これは、銅触媒による直接アリール化によって達成されます . このプロセスでは、アリールボロン酸、アリールトリアルコキシシラン、ジメチルアリールスルホニウム塩などの入手容易で構造的に単純なアリール前駆体を使用します .

生物活性化合物の合成

アミド官能基は、ペプチドや数多くの天然物に豊富に存在します。また、幅広い生物活性化合物、市販薬、幅広い農薬においても普遍的に存在します . したがって、2-ブロモ-2,2-ジフルオロ-1-フェニルエタノンは、これらのアミドの前駆体として、これらの化合物の合成において重要な役割を果たします。

活性医薬品成分の中間体

2-ブロモ-2,2-ジフルオロ-1-フェニルエタノンは、活性医薬品成分の合成における中間体として機能することができます . これは、製薬業界にとって貴重な化合物です。

農薬の中間体

医薬品に加えて、2-ブロモ-2,2-ジフルオロ-1-フェニルエタノンは、農薬の合成における中間体としても使用できます . これは、農業部門におけるその重要性を示しています。

染料分野における中間体

2-ブロモ-2,2-ジフルオロ-1-フェニルエタノンは、染料分野における中間体として使用できます . これは、さまざまな染料の製造におけるその役割を示しています。

N-縮合三環式インドールの合成

2-ブロモ-2,2-ジフルオロ-1-フェニルエタノンは、N-縮合三環式インドールの合成における反応物として使用できます . これらの化合物は、医薬品化学において重要な用途があります。

特性

IUPAC Name |

2-bromo-2,2-difluoro-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVPSDIABPAOTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477116 |

Source

|

| Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1610-04-4 |

Source

|

| Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoro-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)